molecular formula C21H25N5O2S B12153556 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B12153556
M. Wt: 411.5 g/mol
InChI Key: IKCHXHVHPIJWCM-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, characterized by a central triazole ring linked to a sulfanyl-acetamide moiety. The structure includes a 4-amino group on the triazole, a 3-(propan-2-yloxy)phenyl substituent at position 5 of the triazole, and an N-(4-ethylphenyl)acetamide group.

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C21H25N5O2S/c1-4-15-8-10-17(11-9-15)23-19(27)13-29-21-25-24-20(26(21)22)16-6-5-7-18(12-16)28-14(2)3/h5-12,14H,4,13,22H2,1-3H3,(H,23,27)

InChI Key

IKCHXHVHPIJWCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include hydrazine, carbon disulfide, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Substituents (Triazole Position 5) Acetamide Terminal Group Key Bioactivity Potency/Activity Data Reference IDs
Target Compound 3-(propan-2-yloxy)phenyl N-(4-ethylphenyl) Not explicitly reported* N/A
VUAA-1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 3-pyridinyl N-(4-ethylphenyl) Orco agonist (broad-spectrum insect) EC₅₀ ~2–10 µM in insect assays
OLC-12 (N-(4-isopropylphenyl)-2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-pyridinyl N-(4-isopropylphenyl) Orco agonist (species-specific) Lower potency than VUAA-1
OLC-15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 2-pyridinyl N-(4-butylphenyl) Orco antagonist IC₅₀ ~5–20 µM
AM34 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide) 2-hydroxyphenyl N-(4-ethoxyphenyl) Reverse transcriptase inhibition Kᵢ ~15 nM (superior to Nevirapine)
KA9 (N-substituted aryl derivative from ) Pyridin-4-yl N-(4-chlorophenyl) Antimicrobial, antioxidant MIC: 12.5 µg/mL (vs. S. aureus)
GPR-17 ligand () 3-(Morpholine-4-sulfonyl)phenyl N-[4-(propan-2-yl)phenyl] GPCR modulation Not quantified

*Inference: The target compound’s 3-(propan-2-yloxy)phenyl group may enhance lipophilicity and membrane permeability compared to pyridinyl or hydroxyphenyl analogues.

Ion Channel Modulation (Orco Targets)

  • VUAA-1: Acts as a pan-insect Orco agonist, enabling non-specific cation channel activation. Its 3-pyridinyl group and 4-ethylphenyl terminus are critical for binding to insect olfactory receptors .
  • OLC-15 : The 2-pyridinyl substitution and extended N-butyl chain confer antagonist activity, likely by sterically blocking channel gating .
  • Target Compound : While untested for Orco activity, its 3-(propan-2-yloxy)phenyl group could alter binding kinetics due to increased steric hindrance and altered π-π stacking compared to VUAA-1.

Anti-inflammatory and Antimicrobial Activity

  • AM34 and Related Triazoles : Hydroxyphenyl substituents improve hydrogen bonding with reverse transcriptase, enhancing antiviral activity .
  • KA-series (): Electron-withdrawing groups (e.g., Cl, NO₂) on the acetamide terminus correlate with improved antimicrobial activity (MIC ≤25 µg/mL vs. E. coli and S. aureus) .
  • Anti-exudative Analogues (): 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit 60–80% inhibition of inflammation in rodent models, comparable to diclofenac .

Biological Activity

The compound 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O4SC_{21}H_{23}N_{5}O_{4}S, with a molecular weight of approximately 441.5 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC21H23N5O4SC_{21}H_{23}N_{5}O_{4}S
Molecular Weight441.5 g/mol
IUPAC Name2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring is known for its ability to bind to enzymes and receptors, potentially modulating their activity. This compound may exhibit:

  • Antimicrobial Properties : The presence of the triazole moiety enhances its binding affinity to bacterial enzymes.
  • Anticancer Activity : Research indicates that similar triazole derivatives have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The acetamide group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives of triazoles were tested against human breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines.

Cell LineIC50 Value (µM)
MCF-712.5
HCT-1166.2

These results suggest that the compound may possess promising anticancer properties.

Case Studies

  • Study on Antiviral Activity : A recent investigation into mercapto-substituted triazoles highlighted their potential in overcoming resistance in HIV strains. Compounds similar to our target showed EC50 values indicating effective inhibition against resistant mutants .
  • Evaluation of Anti-inflammatory Effects : Research on related compounds demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .

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